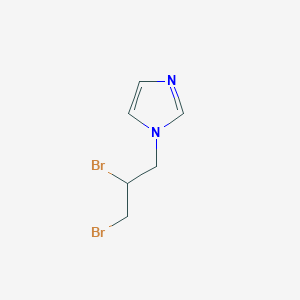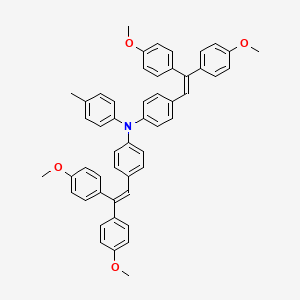
4-(2,2-Bis(4-methoxyphenyl)vinyl)-N-(4-(2,2-bis(4-methoxyphenyl)vinyl)phenyl)-N-(p-tolyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,2-Bis(4-methoxyphenyl)vinyl)-N-(4-(2,2-bis(4-methoxyphenyl)vinyl)phenyl)-N-(p-tolyl)aniline is a complex organic compound characterized by its multiple methoxyphenyl and vinyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Bis(4-methoxyphenyl)vinyl)-N-(4-(2,2-bis(4-methoxyphenyl)vinyl)phenyl)-N-(p-tolyl)aniline typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, such as methoxyphenyl derivatives, followed by vinylation and subsequent coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities while maintaining quality control.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,2-Bis(4-methoxyphenyl)vinyl)-N-(4-(2,2-bis(4-methoxyphenyl)vinyl)phenyl)-N-(p-tolyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy derivatives.
Applications De Recherche Scientifique
4-(2,2-Bis(4-methoxyphenyl)vinyl)-N-(4-(2,2-bis(4-methoxyphenyl)vinyl)phenyl)-N-(p-tolyl)aniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials, such as polymers and electronic components.
Mécanisme D'action
The mechanism of action of 4-(2,2-Bis(4-methoxyphenyl)vinyl)-N-(4-(2,2-bis(4-methoxyphenyl)vinyl)phenyl)-N-(p-tolyl)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Bis(4-methoxyphenyl)-1H-indole: Shares similar methoxyphenyl groups but differs in its core structure.
2,2-Bis(4’-hydroxyphenyl)-4-methylpentane: Contains similar phenyl groups but has different functional groups and overall structure.
Uniqueness
4-(2,2-Bis(4-methoxyphenyl)vinyl)-N-(4-(2,2-bis(4-methoxyphenyl)vinyl)phenyl)-N-(p-tolyl)aniline is unique due to its specific arrangement of methoxyphenyl and vinyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C51H45NO4 |
|---|---|
Poids moléculaire |
735.9 g/mol |
Nom IUPAC |
N,N-bis[4-[2,2-bis(4-methoxyphenyl)ethenyl]phenyl]-4-methylaniline |
InChI |
InChI=1S/C51H45NO4/c1-36-6-20-43(21-7-36)52(44-22-8-37(9-23-44)34-50(39-12-26-46(53-2)27-13-39)40-14-28-47(54-3)29-15-40)45-24-10-38(11-25-45)35-51(41-16-30-48(55-4)31-17-41)42-18-32-49(56-5)33-19-42/h6-35H,1-5H3 |
Clé InChI |
SPUYUYIYFWAPBI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C=C(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)C=C(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B12519782.png)
![(2R)-4-[(1R)-1-Phenylethyl]morpholine-2-carbonitrile](/img/structure/B12519786.png)
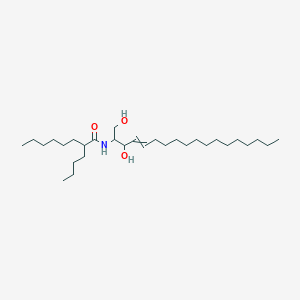
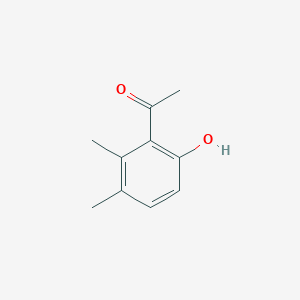

![6-[(1H-Imidazol-1-yl)(phenyl)methyl]-3-methyl-1,3-benzoxazol-2(3H)-one](/img/structure/B12519808.png)
![3-{4-[(2,6-Difluorophenyl)methoxy]phenyl}-1H-pyrazole-1-carboxamide](/img/structure/B12519813.png)
![Trimethyl{[2-(2-methylprop-1-en-1-yl)phenyl]ethynyl}silane](/img/structure/B12519824.png)
![2-Pyridinamine, 6-[4-[2-(dimethylamino)ethyl]-5-ethyl-2-methoxyphenyl]-](/img/structure/B12519828.png)
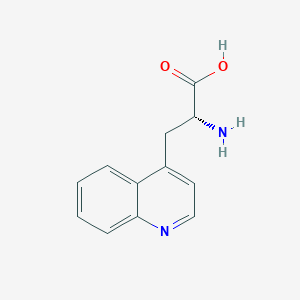
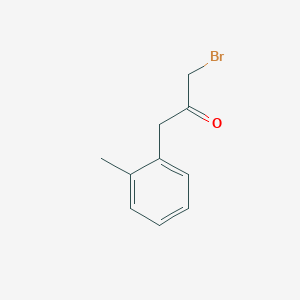
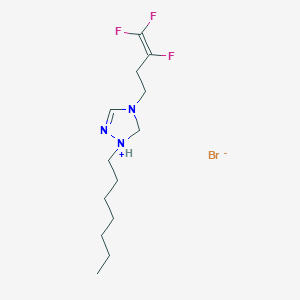
![4-[4-(3-Fluoropropyl)-1,5-bis(4-hydroxyphenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12519852.png)
